1-methyl-1-phenylspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-phenylspiro[3This compound has garnered significant attention in various fields of scientific research and industrial applications due to its unique structural features and potential biological activities.
Preparation Methods
The synthesis of 1-methyl-1-phenylspiro[3.3]heptane involves several steps. One common synthetic route includes the reaction of an alkene with an amide in the presence of triflic anhydride and a base such as collidine or lutidine. The reaction is typically carried out in 1,2-dichloroethane under reflux conditions for about 16 hours. The resulting product is then purified through vacuum distillation or column chromatography .
Chemical Reactions Analysis
1-Methyl-1-phenylspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where halogenated derivatives of the compound react with nucleophiles such as amines or thiols to form substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-1-phenylspiro[3.3]heptane has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and is used in the study of reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure makes it a valuable tool in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Medicine: Research has shown potential biological activities, including anticancer and anesthetic properties, making it a candidate for drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-1-phenylspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. For instance, when incorporated into drugs like sonidegib and vorinostat, it acts as a bioisostere, replacing benzene rings and enhancing the drug’s potency and selectivity. The non-coplanar exit vectors of the spiro[3.3]heptane core contribute to its unique biological activity .
Comparison with Similar Compounds
1-Methyl-1-phenylspiro[3.3]heptane can be compared with other spirocyclic compounds such as:
- Bicyclo[1.1.1]pentane
- Cubane
- Bicyclo[2.2.2]octane
- 2-Oxabicyclo[2.2.2]octane
These compounds share similar structural features but differ in their physicochemical properties and biological activities. The uniqueness of this compound lies in its non-coplanar exit vectors, which provide distinct advantages in drug design and material science .
Properties
CAS No. |
2751611-08-0 |
---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.